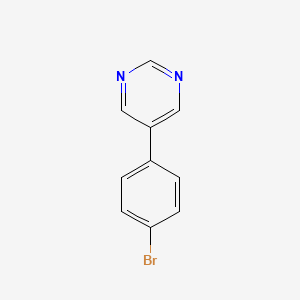

5-(4-Bromophenyl)pyrimidine

Description

BenchChem offers high-quality 5-(4-Bromophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBAOBLGEYEVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Thermal Landscape of 5-(4-Bromophenyl)pyrimidine and its Derivatives: A Technical Guide for Researchers

For Immediate Release

[SHANGHAI, CN — January 30, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the melting point of 5-(4-bromophenyl)pyrimidine and its key derivatives. As a Senior Application Scientist, the following guide is structured to provide not only precise data but also the scientific rationale behind its determination and significance in the broader context of pharmaceutical research and materials science.

Introduction: The Significance of a Melting Point

In the realm of chemical synthesis and drug development, the melting point is a fundamental and critical physical property. It serves as a primary indicator of a compound's purity and identity. For a crystalline solid, a sharp and defined melting point range is indicative of high purity, whereas a broad and depressed melting range often suggests the presence of impurities.[1][2] This guide focuses on 5-(4-bromophenyl)pyrimidine, a heterocyclic compound, and its derivatives, which are pivotal intermediates in the synthesis of various therapeutic agents.[3] Understanding the thermal characteristics of these molecules is paramount for their effective synthesis, purification, and application.

The Compound in Focus: Clarifying the Identity

The query "5-(4-Bromophenyl)pyrimidine" can be ambiguous. While it refers to the parent heterocyclic compound, in the context of medicinal chemistry, its derivatives, particularly 5-(4-bromophenyl)-4,6-dichloropyrimidine and 5-(4-bromophenyl)pyrimidine-4,6-diol , are of significant interest as key intermediates in the synthesis of drugs such as Macitentan, an endothelin receptor antagonist.[4][5][6] This guide will therefore address the melting points of these crucial derivatives, for which substantial experimental data exists.

Quantitative Data Summary

The experimentally determined melting points for key derivatives of 5-(4-bromophenyl)pyrimidine are summarized in the table below. This data has been compiled from various scientific sources and commercial suppliers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Source(s) |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C₁₀H₅BrCl₂N₂ | 303.97 | 98.0 - 102.0 | |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C₁₀H₅BrCl₂N₂ | 303.97 | 100 | |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C₁₀H₅BrCl₂N₂ | 303.97 | 101 - 102 | [3] |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | C₁₀H₇BrN₂O₂ | 267.08 | 178 - 180 | [3] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard laboratory procedure that requires precision and adherence to a validated protocol to ensure accuracy and reproducibility.

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[2]

Apparatus and Reagents

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)[3]

-

Capillary tubes (sealed at one end)

-

Sample of 5-(4-bromophenyl)pyrimidine derivative (finely powdered)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil)

Step-by-Step Methodology

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is at the same level as the sample.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1] A rapid heating rate can lead to an erroneously high and broad melting point reading.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Replicate Measurements: The procedure should be repeated with fresh samples to ensure the reproducibility of the results.

The following diagram illustrates the general workflow for melting point determination.

Caption: A generalized workflow for the experimental determination of a compound's melting point.

Synthesis and Physicochemical Context

The synthesis of 5-(4-bromophenyl)pyrimidine derivatives is a multi-step process that is crucial for the production of various pharmaceuticals. A common synthetic route to 5-(4-bromophenyl)-4,6-dichloropyrimidine is outlined below.

Caption: A simplified synthetic pathway for 5-(4-bromophenyl)-4,6-dichloropyrimidine.

The melting point of the intermediate, 5-(4-bromophenyl)pyrimidine-4,6-diol (178-180 °C), is significantly higher than that of the final chlorinated product (98-102 °C).[3] This difference can be attributed to the presence of intermolecular hydrogen bonding in the diol, which requires more energy to overcome during the melting process. The replacement of the hydroxyl groups with chlorine atoms eliminates this hydrogen bonding, resulting in a lower melting point.

Conclusion and Future Directions

The melting point is an indispensable parameter in the characterization of 5-(4-bromophenyl)pyrimidine and its derivatives. This guide has provided a comprehensive overview of the available data for key intermediates, detailed experimental protocols for its determination, and the underlying scientific principles. For researchers in drug discovery and development, a thorough understanding of these thermal properties is essential for ensuring the quality, purity, and consistency of synthesized compounds. Future work may involve the experimental determination of the melting point of the parent 5-(4-bromophenyl)pyrimidine and the use of advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), to further characterize these important molecules.[4]

References

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (2016). Retrieved January 30, 2026, from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015). Retrieved January 30, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 30, 2026, from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved January 30, 2026, from [Link]

-

5-(4-Bromophenyl)pyrimidine-4,6-diol | CAS 706811-25-8 - Veeprho. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. (2016). Retrieved January 30, 2026, from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved January 30, 2026, from [Link]

- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents. (2020).

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. (2012). Retrieved January 30, 2026, from [Link]0.1021/jm3009103)

Sources

- 1. davjalandhar.com [davjalandhar.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: 1H NMR Characterization of 5-(4-Bromophenyl)pyrimidine

This guide is structured as a high-level internal technical document intended for an R&D team in medicinal chemistry. It assumes a baseline understanding of NMR theory but focuses on the specific application to the 5-arylpyrimidine scaffold.

Executive Summary & Structural Context

5-(4-Bromophenyl)pyrimidine is a critical biaryl pharmacophore, frequently serving as a precursor in the synthesis of kinase inhibitors and diverse API (Active Pharmaceutical Ingredient) scaffolds via Suzuki-Miyaura cross-coupling.

Unlike its 4-substituted regioisomer, the 5-substituted pyrimidine possesses a unique

Structural Logic and Symmetry

The molecule consists of two distinct aromatic systems linked at the pyrimidine C-5 position.

-

Pyrimidine Ring: The protons at positions 4 and 6 are chemically equivalent due to the symmetry plane passing through N1-C2-N3-C5. The proton at position 2 is unique and highly deshielded.

-

Phenyl Ring: The 1,4-disubstitution creates a classic AA'BB' spin system, often appearing as two "roofed" doublets, though magnetically they are non-equivalent.

Experimental Protocol (SOP)

To ensure high-resolution data suitable for publication or regulatory filing, the following Standard Operating Procedure (SOP) is recommended.

Solvent Selection: The Case for DMSO-d6

While CDCl

-

Reasoning: Pyrimidines are electron-deficient nitrogen heterocycles prone to

-stacking aggregation in non-polar solvents, which causes peak broadening. DMSO-d6 disrupts these interactions, yielding sharp singlets for the pyrimidine protons. -

Water Suppression: DMSO is hygroscopic. A water peak at ~3.33 ppm is inevitable. Ensure the sample concentration is sufficient (>5 mg/0.6 mL) to minimize the dynamic range problem caused by the solvent residual peak.

Sample Preparation Workflow

Figure 1: Optimized workflow for acquiring high-resolution heteroaromatic spectra.

Spectral Interpretation and Assignment

The spectrum is characterized by two distinct regions: the highly deshielded pyrimidine zone (>9.0 ppm) and the aromatic phenyl zone (7.0–8.0 ppm).

The Pyrimidine Region (Diagnostic Zone)

This region confirms the 5-substitution pattern. If the product were 4-substituted, you would observe three distinct pyrimidine signals (one singlet, two doublets). For the 5-substituted target, we observe only two singlets .

-

9.20 ppm (Singlet, 1H, H-2):

-

Assignment: Pyrimidine H-2.

-

Mechanistic Insight: This proton is flanked by two electronegative nitrogen atoms. The combined inductive effect (

) and the ring current anisotropy make this the most deshielded proton in the molecule.

-

-

9.10 ppm (Singlet, 2H, H-4/H-6):

-

Mechanistic Insight: These protons are equivalent due to the

symmetry axis. They are slightly less deshielded than H-2 because they are adjacent to only one nitrogen atom. -

Diagnostic Check: The integration ratio between the peak at 9.20 and 9.10 must be exactly 1:2 .

The Phenyl Region (AA'BB' System)

The 4-bromophenyl moiety exhibits a second-order effect typical of para-disubstituted benzenes.

-

7.85 ppm (Doublet, 2H, H-2'/H-6'):*

-

Assignment: Protons ortho to the pyrimidine ring.[4]

-

Coupling:

Hz. -

Shift Logic: The pyrimidine ring is an electron-withdrawing group (EWG), deshielding these protons relative to benzene (

7.36).

-

-

7.72 ppm (Doublet, 2H, H-3'/H-5'):*

-

Assignment: Protons ortho to the bromine atom.

-

Coupling:

Hz. -

Shift Logic: While bromine is electronegative, it is less electron-withdrawing via resonance than the pyrimidine ring. Additionally, the "roofing effect" (intensity slanting) will point towards the doublet at 7.85 ppm.

-

(Note: Exact chemical shifts may vary by

Summary Data Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constant ( |

| 9.20 | Singlet (s) | 1H | Pyrimidine H-2 | - |

| 9.10 | Singlet (s) | 2H | Pyrimidine H-4, H-6 | - |

| 7.85 | Doublet (d) | 2H | Phenyl H-2', H-6' | |

| 7.72 | Doublet (d) | 2H | Phenyl H-3', H-5' | |

| 3.33 | Broad (s) | - | HDO (Solvent) | - |

| 2.50 | Quintet | - | DMSO (Solvent) |

Structural Logic Diagram

The following diagram maps the NMR signals to the specific protons, illustrating the symmetry-derived equivalencies.

Figure 2: Correlation between structural features and chemical shift logic.

Troubleshooting & Quality Control

Distinguishing Regioisomers

A common synthetic error in Suzuki couplings involving pyrimidines is the formation of the 4-isomer (4-(4-bromophenyl)pyrimidine).

-

The Trap: Both isomers have the same mass (LC-MS cannot distinguish them).

-

The Solution: Look at the pyrimidine region.[2][3][4][5][6][7][8]

-

5-isomer (Target): Two singlets (Integral 1:2).

-

4-isomer (Impurity): One singlet (H-2) and two doublets (H-5, H-6) with

Hz. If you see splitting in the >8.5 ppm region, your synthesis failed regioselectivity.

-

Common Impurities

-

Residual Boronic Acid: Look for broad singlets around 8.0-8.2 ppm (B(OH)

protons) in DMSO-d6. -

Suzuki Catalyst Ligands: Triphenylphosphine oxide often appears as multiplets in the 7.5-7.7 ppm region, overlapping with the product. A

P NMR check is recommended if the aromatic region is messy.

References

-

General Pyrimidine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

Suzuki-Miyaura Coupling of Halopyrimidines: Gong, Y., & Pauls, H. W. (2000). "Regioselective palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine." Synlett, 2000(06), 829-831.

-

Solvent Effects in Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

AA'BB' Systems: Reich, H. J. (2023). "NMR Spectroscopy: Proton Chemical Shifts." University of Wisconsin-Madison Chemistry.

Sources

- 1. 4-Phenylpyrimidine | C10H8N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-Bromophenyl)pyrimidine

Introduction

5-(4-Bromophenyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including potent dual endothelin receptor antagonists like Macitentan.[1][2] The structural elucidation and purity assessment of this compound are paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for its characterization. This guide provides a comprehensive overview of the mass spectrometric analysis of 5-(4-Bromophenyl)pyrimidine, detailing the underlying principles, expected fragmentation patterns, and robust experimental protocols tailored for researchers, scientists, and drug development professionals.

Part 1: Core Principles in the Mass Spectrometry of 5-(4-Bromophenyl)pyrimidine

A successful mass spectrometric analysis hinges on understanding the molecule's inherent chemical properties and how they manifest in the mass spectrum. For 5-(4-Bromophenyl)pyrimidine, two features are of critical importance: the presence of a bromine atom and the stability of the aromatic pyrimidine and phenyl rings.

The Indispensable Bromine Isotopic Signature

A key identifying feature of any bromine-containing compound in mass spectrometry is its distinct isotopic pattern.[3][4] Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[4][5] This 1:1 isotopic ratio results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M) and any bromine-containing fragments.[4][6] These peaks, referred to as the M and M+2 peaks, are separated by two mass-to-charge units (m/z) and have nearly identical intensities.[3][4][6][7] The observation of this 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule or fragment being analyzed.[3][6]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is pivotal as it dictates the extent of fragmentation and the type of information that can be gleaned from the analysis.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M•+).[8][9] This process imparts significant internal energy to the ion, causing extensive and reproducible fragmentation.[8][10] While this may sometimes result in a diminished or absent molecular ion peak, the rich fragmentation pattern provides invaluable structural information.[8] For 5-(4-Bromophenyl)pyrimidine, EI is well-suited for detailed structural elucidation through the analysis of its fragment ions.[8]

-

Chemical Ionization (CI): CI is a "softer" ionization method that involves the use of a reagent gas. It is particularly useful for nitrogen-containing heterocycles.[11] This technique typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which is advantageous for confirming the molecular weight of the parent compound.

-

Electrospray Ionization (ESI): ESI is another soft ionization technique, ideal for molecules that can be readily protonated in solution. Given the presence of nitrogen atoms in the pyrimidine ring, 5-(4-Bromophenyl)pyrimidine can be analyzed by ESI, which would also be expected to yield a strong signal for the protonated molecule, [M+H]⁺. This is particularly useful when mass spectrometry is coupled with liquid chromatography (LC-MS).

Part 2: Deciphering the Mass Spectrum: Molecular Ion and Fragmentation Pathways

Under electron ionization, the 5-(4-Bromophenyl)pyrimidine molecule will ionize and subsequently fragment in a predictable manner, driven by the stability of the resulting ions and neutral losses.

The Molecular Ion Peak

The molecular ion peak is the most critical piece of information in the mass spectrum, as it provides the molecular weight of the compound. For 5-(4-Bromophenyl)pyrimidine (C₁₀H₇BrN₂), the molecular ion will appear as a pair of peaks of nearly equal intensity at:

-

m/z 234: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z 236: Corresponding to the molecule containing the ⁸¹Br isotope.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is governed by the cleavage of the weakest bonds and the formation of stable carbocations and neutral molecules. For 5-(4-Bromophenyl)pyrimidine, several key fragmentation pathways are anticipated:

-

Loss of a Bromine Radical: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). This fragmentation is a common pathway for brominated aromatic compounds.[12] This will result in a fragment ion at m/z 155 .

-

Cleavage of the Phenyl-Pyrimidine Bond: The bond connecting the bromophenyl and pyrimidine rings can break. This can lead to two possible fragment ions:

-

Bromophenyl cation: [C₆H₄Br]⁺, which will appear as an isotopic pair at m/z 155 and 157 .

-

Pyrimidinyl cation: [C₄H₃N₂]⁺ at m/z 79 .

-

-

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo fragmentation, often through the loss of neutral molecules like hydrogen cyanide (HCN).[13] This can lead to a cascade of smaller fragment ions.

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation of 5-(4-Bromophenyl)pyrimidine.

Summary of Key Ions

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Notes |

| 234 / 236 | [C₁₀H₇BrN₂]⁺˙ | Molecular ion (M•⁺), characteristic 1:1 isotopic doublet |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, characteristic 1:1 isotopic doublet |

| 155 | [C₁₀H₇N₂]⁺ | Fragment from loss of bromine radical |

| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl cation |

| 76 | [C₆H₄]⁺˙ | Phenyl radical cation from loss of bromine |

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a detailed, self-validating protocol for the analysis of 5-(4-Bromophenyl)pyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

I. Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a stock solution of 5-(4-Bromophenyl)pyrimidine at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. The optimal concentration may require adjustment based on instrument sensitivity.

-

Verification: Ensure the solvent blank is run prior to the sample to check for any interfering peaks.

II. Instrumentation and Parameters

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for more concentrated samples.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.

-

III. Data Acquisition and Interpretation Workflow

The following diagram outlines the logical workflow from sample injection to final data interpretation.

Caption: Workflow for GC-MS analysis of 5-(4-Bromophenyl)pyrimidine.

Conclusion

Mass spectrometry is an indispensable tool for the structural confirmation and analysis of 5-(4-Bromophenyl)pyrimidine. By leveraging the characteristic isotopic signature of bromine and understanding the predictable fragmentation patterns under electron ionization, researchers can confidently identify this compound and ensure its purity. The protocols and insights provided in this guide offer a robust framework for obtaining high-quality, reproducible mass spectrometric data, thereby supporting the advancement of research and development in the pharmaceutical sciences.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

- Hameed, A., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 339-345.

- Hameed, A., et al. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 339-345.

- Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(15), 1670-1674.

- Klyba, L. V., et al. (2011). Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 81(8), 1667–1675.

-

Doc Player. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

-

ShortChemistry. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

- Vertex AI Search. (n.d.). Bromo pattern in Mass Spectrometry.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Zhang, G., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 5-(4-Bromophenyl)pyrimidine Derivatives

Abstract

This technical guide provides a comprehensive exploration of the crystal structure of 5-(4-Bromophenyl)pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. We delve into the synthesis of these molecules, the critical techniques of single-crystal X-ray crystallography used for their structural elucidation, and a detailed analysis of their molecular and supramolecular features. By examining the intricate interplay of intermolecular forces, including halogen bonding and π-π stacking, this guide illuminates the principles of crystal engineering and its profound impact on the physicochemical properties and biological activity of these derivatives. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and advanced insights into the structural chemistry of this important scaffold.

Introduction

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and central to the field of medicinal chemistry. As a core component of nucleobases such as cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has inspired the development of a vast array of pyrimidine-containing therapeutic agents.[3][4] The pyrimidine framework's ability to engage in various non-covalent interactions, including hydrogen bonding, makes it a privileged structure in the design of molecules that can effectively interact with biological targets.[5] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][3]

The Significance of the 5-Aryl Substitution

The functionalization of the pyrimidine ring at the 5-position with an aryl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of the resulting derivatives. This substitution can significantly influence the molecule's steric and electronic profile, which in turn can affect its binding affinity and selectivity for a particular biological target. The introduction of an aryl moiety can lead to beneficial π-π stacking interactions with aromatic residues in a protein's active site, thereby enhancing potency.

The Role of the 4-Bromophenyl Moiety

The specific incorporation of a 4-bromophenyl group at the 5-position of the pyrimidine ring introduces several key features that can be exploited in drug design and crystal engineering. The bromine atom, a halogen, is capable of forming halogen bonds, which are non-covalent interactions where the halogen acts as an electrophilic species. These interactions, though weaker than conventional hydrogen bonds, are highly directional and can play a crucial role in determining the crystal packing and the conformation of the molecule in the solid state.[6] Furthermore, the phenyl ring provides a scaffold for further functionalization and can participate in various intermolecular interactions.

Importance of Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms in a crystalline solid, known as crystal structure analysis, is a cornerstone of modern drug development. Single-crystal X-ray crystallography is the definitive technique for elucidating the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in a crystal.[7] This detailed structural information is invaluable for understanding structure-activity relationships (SAR), where the biological activity of a compound is correlated with its three-dimensional structure.[8] Furthermore, crystal structure analysis is essential for identifying and characterizing different solid forms of a drug substance (polymorphs), which can have distinct physicochemical properties such as solubility, stability, and bioavailability.

Synthesis of 5-(4-Bromophenyl)pyrimidine Derivatives

General Synthetic Routes

The synthesis of 5-(4-bromophenyl)pyrimidine derivatives often involves the construction of the pyrimidine ring followed by the introduction of the 4-bromophenyl group, or vice versa. A common and efficient method for the C-C bond formation between the pyrimidine core and the aryl group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, 5-bromopyrimidine can be coupled with 4-bromophenylboronic acid in a Suzuki reaction to yield the desired product.

Alternatively, the pyrimidine ring can be constructed from precursors already containing the 4-bromophenyl moiety. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be synthesized in a three-step process starting from commercially available methyl 2-(4-bromophenyl)acetate.[8][9] This key intermediate can then be further functionalized to generate a library of derivatives.[8]

General synthetic strategies for 5-(4-Bromophenyl)pyrimidine derivatives.

Experimental Protocol: A Case Study

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as an illustrative example.[8]

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

-

A solution of methyl 2-(4-bromophenyl)acetate is added dropwise to a suspension of sodium hydride in THF at room temperature.

-

The reaction mixture is stirred, and then hydrochloric acid is added to adjust the pH.

-

The product is extracted with ethyl acetate, and the solvent is removed under reduced pressure to afford the crude product, which is then purified by recrystallization.

Step 2: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol

-

Sodium is slowly added to methanol at 0°C.

-

Dimethyl 2-(4-bromophenyl)malonate dissolved in methanol is then added to the sodium methoxide solution.

-

The reaction mixture is heated, and after cooling, the methanol is removed under reduced pressure.

-

The crude product is precipitated, filtered, and washed to yield the desired diol.

Step 3: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

-

5-(4-Bromophenyl)pyrimidine-4,6-diol is slowly added to phosphorus oxychloride (POCl₃) and refluxed.

-

The excess POCl₃ is distilled off under reduced pressure.

-

The residue is poured into ice water, and the pH is adjusted with potassium carbonate.

-

The final product is filtered, washed with water, and dried.[8]

Purification and Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[10] The synthesized compounds are typically purified by recrystallization from appropriate solvents to achieve high purity. Crystal growth is often a matter of trial and error, involving various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[10] The choice of solvent is crucial and can significantly influence the crystal quality and even the resulting polymorphic form.

Single-Crystal X-ray Crystallography: From Data Collection to Structure Solution

Theoretical Background

X-ray crystallography is a powerful analytical technique that exploits the diffraction of X-rays by the ordered arrangement of atoms in a crystal.[11] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays.[12] Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.[11] The positions and intensities of these diffracted beams are governed by Bragg's Law and are directly related to the arrangement of atoms within the crystal.

Experimental Workflow

The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps.[7]

Workflow for single-crystal X-ray structure determination.

Step 1: Crystal Mounting A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.[13]

Step 2: Data Collection The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.[13]

Step 3: Data Reduction and Processing The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.

Step 4: Structure Solution and Refinement The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[12] This is typically overcome using computational methods such as direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[7]

Key Crystallographic Parameters

The quality and reliability of a crystal structure are assessed using several key parameters, which are typically reported in the crystallographic information file (CIF).

| Parameter | Description | Typical Good Value |

| Space Group | Describes the symmetry of the crystal lattice. | - |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | - |

| R-factor (R₁) | A measure of the agreement between the calculated and observed structure factor amplitudes. | < 0.05 for small molecules |

| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |

| Completeness of Data | The percentage of measured reflections out of the total possible reflections. | > 95% |

Analysis of the Crystal Structure of 5-(4-Bromophenyl)pyrimidine Derivatives

Molecular Geometry

The crystal structure of a 5-(4-bromophenyl)pyrimidine derivative reveals precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles. For example, in the structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the thiazolo[3,2-a]pyrimidine bicyclic fragment is nearly flat.[14] The six-membered ring adopts a "sofa" conformation, with the sp³-hybridized carbon atom C5 slightly deviating from the plane formed by the other five atoms.[14]

Table of Representative Bond Lengths and Angles: (Note: The following data is hypothetical and for illustrative purposes. Actual values would be obtained from the CIF file of a specific derivative.)

| Bond | Length (Å) | Angle | Degrees (°) |

| C(5)-C(1') (pyrimidine-phenyl) | 1.49 | C(4)-C(5)-C(6) | 118.5 |

| C(1')-Br | 1.90 | C(2')-C(1')-C(6') | 120.0 |

| N(1)-C(2) | 1.34 | N(1)-C(6)-C(5) | 122.3 |

| C(4)-C(5) | 1.39 | C(1')-C(5)-C(6) | 121.2 |

Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions.[15][16][17][18] In the case of 5-(4-bromophenyl)pyrimidine derivatives, several types of interactions are commonly observed.

-

Hydrogen Bonds: While the core 5-(4-bromophenyl)pyrimidine scaffold may lack classical hydrogen bond donors, derivatives with substituents such as amino or hydroxyl groups can form strong hydrogen bonds, which often dominate the crystal packing.[15]

-

Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring. These interactions are highly directional and can be a powerful tool in crystal engineering.

-

π-π Stacking: The aromatic pyrimidine and phenyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute to the overall stability of the crystal lattice.

-

n-π Interactions: In some cases, n-π interactions can be observed, for instance, between the bromine atom and the π-system of a neighboring phenyl ring.[14] In the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, such an interaction leads to the formation of homochiral chains.[14]

Common intermolecular interactions in crystals of the title compounds.

Supramolecular Assembly

The interplay of these various intermolecular interactions leads to the formation of complex and often beautiful supramolecular assemblies in the crystal. The specific packing motif adopted by a particular derivative will depend on the subtle balance of these forces and can be influenced by factors such as the nature and position of substituents on the pyrimidine and phenyl rings. Understanding and predicting these supramolecular structures is a key goal of crystal engineering.

Structure-Property Relationships and Applications in Drug Discovery

Correlating Crystal Structure with Physicochemical Properties

The crystal structure of a compound has a direct impact on its macroscopic physicochemical properties. For example, the strength and nature of the intermolecular interactions will determine the melting point of the solid; stronger interactions generally lead to higher melting points. The solubility of a crystalline compound is also influenced by its crystal packing, as energy is required to overcome the lattice forces during dissolution. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound consequences for drug development, as different polymorphs can exhibit different solubilities, stabilities, and dissolution rates, which in turn can affect the bioavailability of the drug.

Implications for Drug Design

A detailed understanding of the crystal structure of a lead compound can provide invaluable insights for the design of new, improved analogues. By visualizing how a molecule interacts with its neighbors in the crystal, medicinal chemists can make rational modifications to the structure to enhance its binding to a biological target. For instance, if a particular hydrogen bond is observed to be crucial for the supramolecular assembly, this may suggest that a similar interaction could be important for binding to a protein.

The study of structure-activity relationships (SAR) is greatly facilitated by crystallographic data.[19] By comparing the crystal structures of a series of related compounds with their corresponding biological activities, it is often possible to identify the key structural features that are responsible for potency and selectivity.[19]

Case Studies

Macitentan, an orally active, potent dual endothelin receptor antagonist, is a notable example of a drug molecule containing the 5-(4-bromophenyl)pyrimidine scaffold.[19] The development of Macitentan involved a detailed investigation of the structure-activity relationships of various pyrimidine derivatives, highlighting the importance of this chemical class in drug discovery.[19]

Conclusion and Future Perspectives

The crystal structure analysis of 5-(4-bromophenyl)pyrimidine derivatives provides a wealth of information that is crucial for understanding their chemical behavior and for guiding their development as potential therapeutic agents. The interplay of various intermolecular interactions, including halogen bonds and π-π stacking, governs the supramolecular assembly of these molecules in the solid state and influences their physicochemical properties.

Future research in this area will likely focus on the design and synthesis of new derivatives with tailored properties, based on the principles of crystal engineering. The use of computational methods to predict crystal structures and to screen for desired solid-state properties will undoubtedly play an increasingly important role. Furthermore, the continued application of single-crystal X-ray crystallography will be essential for validating these predictions and for providing the detailed structural insights that are necessary to advance the field of drug discovery.

References

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021-11-16).

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012-08-03).

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI.

- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI.

- X-ray crystallography - Wikipedia.

- Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions | Physical Chemistry | ChemRxiv | Cambridge Open Engage. (2025-06-03).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- X-ray Crystallography - Creative BioMart.

- Significance and Biological Importance of Pyrimidine in the Microbial World - PMC.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - ResearchGate. (2025-11-03).

- (PDF) Biological and Medicinal Significance of Pyrimidine's: A Review - ResearchGate. (2025-08-06).

- x Ray crystallography - PMC - PubMed Central - NIH.

- Understanding x-ray crystallography structures - YouTube. (2021-09-26).

- Weak interactions in crystals: old concepts, new developments - PMC - NIH.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

- The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. (2023-03-09).

- X-ray Protein Crystallography - Physics LibreTexts. (2022-11-08).

- An overview on synthesis and biological activity of pyrimidines - SciSpace.

Sources

- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

role of 5-(4-Bromophenyl)pyrimidine in drug discovery

The Strategic Utility of 5-(4-Bromophenyl)pyrimidine in Drug Discovery: From Privileged Scaffolds to Clinical Agents

Executive Summary

In the high-stakes arena of medicinal chemistry, 5-(4-Bromophenyl)pyrimidine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility is twofold:

-

As a Pharmacophore: The 4-bromophenyl moiety serves as a critical lipophilic anchor, exploiting hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and kinases. The bromine atom often engages in halogen bonding, enhancing binding affinity.

-

As a Synthetic "Handle": The aryl bromide is a pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the scaffold during Lead Optimization.

This technical guide dissects the role of this scaffold, using the blockbuster drug Macitentan (Opsumit®) as a primary case study, while providing validated protocols for its synthesis and functionalization.

Part 1: Structural Logic & Pharmacological Relevance[1][2][3][4]

The "Selectivity Filter" in GPCR Antagonists

The 5-arylpyrimidine core is central to the pharmacology of Endothelin Receptor Antagonists (ERAs). In the development of Macitentan , a dual ET_A/ET_B antagonist used for pulmonary arterial hypertension (PAH), the 5-(4-bromophenyl) group was not a random choice; it was an evolutionary leap from its predecessor, Bosentan.

-

Mechanism: The pyrimidine core mimics the nucleobase interactions, but the 5-position substituent dictates receptor subtype selectivity.

-

The Bromine Effect: Structure-Activity Relationship (SAR) data revealed that replacing a simple phenyl group with a 4-bromophenyl group increased potency against the ET_A receptor by approximately 10-fold [1]. The bromine atom provides a specific steric and electronic profile that fills a hydrophobic sub-pocket in the receptor, a feature absent in the unsubstituted analogues.

Kinase Inhibition (ATP-Competitors)

Beyond GPCRs, this scaffold serves as a template for Type I and Type II kinase inhibitors. The pyrimidine nitrogen atoms often function as hydrogen bond acceptors for the kinase "hinge" region (e.g., Valine or Methionine residues), while the 5-aryl group projects into the "gatekeeper" region or the solvent-exposed front pocket, depending on the specific fusion (e.g., pyrazolo[1,5-a]pyrimidines) [2].

Part 2: Validated Experimental Protocols

Synthesis of the Core Intermediate: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Accessing the scaffold requires a robust conversion of the diol to the dichloro-derivative. This is the "gateway" reaction for any medicinal chemist working with this series.

Objective: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine from 5-(4-bromophenyl)pyrimidine-4,6-diol.

Reagents:

-

Starting Material: 5-(4-Bromophenyl)pyrimidine-4,6-diol (CAS: 706811-25-8)

-

Chlorinating Agent: Phosphorus oxychloride (

) -

Base:

-Dimethylaniline (catalytic/stoichiometric)

Protocol (Self-Validating System):

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), suspend 43.0 g (0.16 mmol) of the diol in 500 mL of -

Activation: Carefully add 50 mL of

-dimethylaniline. Caution: Exothermic reaction. -

Reaction: Heat the mixture to 130 °C (reflux) for 2–4 hours.

-

Validation Check: The reaction is complete when the suspension turns into a clear, dark-brown solution. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the polar starting material.

-

-

Workup (Critical Step):

-

Evaporate excess

under reduced pressure.[1] -

Dissolve the viscous residue in dichloromethane (DCM).

-

Quenching: Slowly pour the DCM solution into crushed ice/water with vigorous stirring. Maintain temperature <20 °C to prevent hydrolysis of the product.

-

Neutralize to pH 9–10 using

or saturated

-

-

Isolation: Separate the organic layer, dry over

, and concentrate. Recrystallize from ethanol or purify via silica gel chromatography. -

Expected Yield: 85–90% (White to pale yellow solid).

Functionalization via (Macitentan Route)

The dichloro-intermediate allows for sequential substitution. The 4- and 6-positions are highly electrophilic.

-

Step 1: Reaction with a sulfonamide or sulfamide salt (e.g., propylsulfamide potassium salt) in DMSO at RT yields the monochloro-intermediate.

-

Step 2: Displacement of the second chloride with an alkoxide (e.g., ethylene glycol derivative) requires harsher conditions (NaH/THF or KOtBu/DME at 80–100 °C) [3].

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the industrial-grade synthesis pathway for Macitentan, highlighting the critical role of the 5-(4-bromophenyl)pyrimidine core.

Caption: Figure 1. Convergent synthesis of Macitentan. The 4,6-dichloro core (yellow) acts as the electrophilic hub for sequential assembly.

Part 4: Advanced Applications (Suzuki-Miyaura Coupling)

In discovery campaigns where the 5-phenyl group is not the final endpoint but a scaffold for library generation, the bromine atom acts as a "handle."

Reaction Class: Palladium-Catalyzed Cross-Coupling Substrate: 5-(4-Bromophenyl)pyrimidine derivative Partner: Aryl/Heteroaryl Boronic Acids[2][3]

Optimized Protocol (High-Throughput Compatible):

-

Catalyst:

(5 mol%) or -

Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is crucial for the boronate activation.

-

Base:

(2-3 equiv). Superior to carbonates for pyrimidine substrates. -

Conditions: Microwave irradiation at 110 °C for 30 mins or thermal heating at 80 °C for 12 hours.

Data Summary: Solvent Effects on Yield

| Solvent System | Base | Yield (%) | Notes |

|---|

| 1,4-Dioxane |

Part 5: Pharmacophore Mapping

Understanding why this molecule works requires visualizing the binding interactions.

Caption: Figure 2. Pharmacophore map showing the dual role of the core: H-bonding via the heterocycle and hydrophobic/halogen interactions via the bromophenyl tail.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.[1][4][5][6] Journal of Medicinal Chemistry, 55(17), 7849–7861.[1][5]

-

Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2345-2352.

-

Boss, C., et al. (2002). PCT Int. Appl. WO 02/053557. (Patent describing the original synthesis of Macitentan intermediates).

-

Ahmad, R., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects. Molecules, 25(6), 1426.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)pyrimidine

Introduction: The Strategic Importance of Biaryl Pyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and colleagues in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production.[2][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-(4-Bromophenyl)pyrimidine, a substrate of significant interest in medicinal chemistry and materials science. The resulting biaryl pyrimidine scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, 5-(4-Bromophenyl)pyrimidine, to a Pd(0) complex. This step forms a Pd(II) intermediate.[1][5][6][7] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[6]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[1][5][6] This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Materials and Reagents

-

5-(4-Bromophenyl)pyrimidine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, Ethanol/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Silica gel for column chromatography

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-(4-Bromophenyl)pyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand. For example, a study on a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, found that 5 mol % of Pd(PPh₃)₄ was effective.[10]

-

Solvent Addition and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, or a mixture of ethanol and water).[5][11] The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is crucial to prevent the oxidation of the Pd(0) catalyst.[1]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12][13]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[11] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[13][14]

Figure 2: A flowchart illustrating the general experimental workflow for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

| Parameter | Options | Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, PdCl₂(PPh₃)₂ | The choice of catalyst can significantly impact reaction efficiency. For heteroaryl halides, catalysts with electron-rich and bulky phosphine ligands are often effective.[7] |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Ligands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate its reactivity.[1] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF | The base is crucial for activating the boronic acid.[8][9] The choice of base can depend on the solvent and the presence of base-sensitive functional groups.[1] K₃PO₄ is often a good choice for heteroaryl couplings.[10] |

| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Ethanol/Water | The solvent influences the solubility of the reagents and the reaction kinetics. Aqueous solvent mixtures can be environmentally friendly and effective.[9][11][15] |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but may also lead to side reactions. Room-temperature couplings are possible with highly active catalyst systems.[16] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poor choice of base or solvent- Sterically hindered or electron-rich substrate | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.[1]- Screen different bases and solvents.[12]- Use a more active catalyst/ligand system.[16] |

| Formation of Homocoupled Product | - Presence of oxygen- Use of a Pd(II) precursor without complete reduction to Pd(0) | - Improve degassing procedure.[1]- Add a small amount of a reducing agent or use a Pd(0) catalyst directly. |

| Protodeboronation of Boronic Acid | - Presence of water and/or acidic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents if possible.- Optimize reaction time and temperature. |

| Difficulty in Product Purification | - Co-elution with byproducts or starting materials | - Optimize the chromatographic conditions (solvent system, silica gel type).- Consider recrystallization as an alternative or additional purification step.[14] |

Conclusion

The Suzuki-Miyaura coupling of 5-(4-Bromophenyl)pyrimidine is a powerful and versatile method for the synthesis of valuable biaryl pyrimidine derivatives. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important transformation in a variety of research and development settings. The continued development of new catalysts and reaction conditions will undoubtedly further expand the scope and utility of this remarkable reaction.[17]

References

- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. Suzuki Coupling.

- Wikipedia. Suzuki reaction.

- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.

- Chem 115 Myers. The Suzuki Reaction.

- Reddit. Diagnosing issues with a failed Suzuki coupling?

- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.

- Journal of the American Chemical Society.

- Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)

- ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)

- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- YouTube.

- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.

- PubMed Central.

- RSC Advances (RSC Publishing). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.

- ACS Publications.

- The Journal of Organic Chemistry.

- YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).

- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biaryl synthesis by C-C coupling [organic-chemistry.org]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Arylpyrimidines

Introduction: The Strategic Importance of 5-Arylpyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2][3] The introduction of an aryl substituent at the 5-position of the pyrimidine ring gives rise to 5-arylpyrimidines, a privileged structural motif found in a multitude of therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][4] The versatility of this scaffold allows for fine-tuning of physicochemical properties and biological activity, making it a focal point in drug discovery programs.[1][2]

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the synthesis of 5-arylpyrimidines, offering a powerful toolkit for medicinal chemists.[5][6][7] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon bonds under relatively mild conditions with excellent functional group tolerance.[8][9] This guide provides an in-depth exploration of the palladium-catalyzed synthesis of 5-arylpyrimidines, with a focus on practical applications and detailed protocols for researchers, scientists, and drug development professionals.

Core Concepts: Understanding Palladium-Catalyzed Cross-Coupling Reactions

The power of palladium catalysis lies in its ability to facilitate the coupling of two organic fragments through a catalytic cycle. While several named reactions exist, they all share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][10]

The General Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with a 5-halopyrimidine (Ar-X). The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halopyrimidine is crucial here, with the general trend being I > Br > Cl > F.[11] The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines viable substrates, often without the need for highly specialized ligands.[12][13]

-

Transmetalation: In this step, the aryl group from an organometallic reagent (Ar'-M) is transferred to the palladium center, displacing the halide. The nature of the organometallic reagent defines the specific named reaction (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling).[10]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two aryl groups, yielding the desired 5-arylpyrimidine and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

Key Methodologies for 5-Arylpyrimidine Synthesis

Several palladium-catalyzed cross-coupling reactions are routinely employed for the synthesis of 5-arylpyrimidines. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners.[5][14]

-

Reaction Scheme: 5-Halopyrimidine + Arylboronic Acid --(Pd catalyst, Base)--> 5-Arylpyrimidine

-

Key Parameters:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂ are common choices.[15][16][17]

-

Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient, though more specialized ligands can be used for challenging substrates.[18]

-

Base: An aqueous base like Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for the transmetalation step.[15][17]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.[16][17]

-

Stille Coupling

The Stille coupling utilizes organostannane reagents. While these reagents are often highly toxic, the reaction conditions are very mild and tolerant of a wide range of functional groups.[19][20][21]

-

Reaction Scheme: 5-Halopyrimidine + Arylstannane --(Pd catalyst)--> 5-Arylpyrimidine

-

Key Parameters:

-

Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently used.

-

Ligands: Triphenylphosphine is a common ligand.

-

Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.[22]

-

Solvent: Anhydrous, non-polar solvents such as toluene, dioxane, or THF are preferred.

-

Other Notable Methods

-

Negishi Coupling: Employs organozinc reagents and is known for its high reactivity and functional group tolerance.[23][24][25]

-

Sonogashira Coupling: Used to introduce alkynyl groups, which can then be further functionalized. This method typically uses a palladium catalyst in conjunction with a copper co-catalyst.[26][27][28][29]

-

Buchwald-Hartwig Amination: While not for C-C bond formation, this reaction is crucial for synthesizing aminopyrimidines, another important class of bioactive molecules.[30][31][32][33]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for the synthesis of various 5-arylpyrimidines.[15][17][34]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

5-Halopyrimidine (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[15]

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)[17]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add the 5-halopyrimidine (e.g., 5-bromopyrimidine), arylboronic acid, and base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously. Microwave irradiation can significantly reduce reaction times.[17]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine.

Protocol 2: General Procedure for Stille Coupling

This protocol is based on established procedures for Stille cross-coupling reactions.[20][35]

Materials:

-

5-Halopyrimidine (1.0 equiv)

-

Arylstannane (1.0 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried Schlenk flask, add the 5-halopyrimidine and the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the arylstannane reagent via syringe and stir the mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromopyrimidine with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ (2/4) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 |